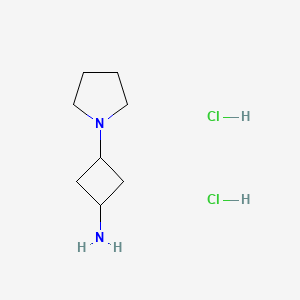
3-(Pyrrolidin-1-yl)cyclobutanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Pyrrolidin-1-yl)cyclobutanamine dihydrochloride is a chemical compound that has been the subject of scientific research for its potential use in various fields. It is a cyclic amine that has been synthesized through various methods and has been studied for its mechanism of action and physiological effects.
Scientific Research Applications
Synthesis and Derivatives
3-(Pyrrolidin-1-yl)cyclobutanamine dihydrochloride is involved in the synthesis of various cyclic and heterocyclic compounds, crucial in medicinal chemistry. For instance, its derivatives have been used in constructing cyclic γ-aminobutyric acid analogues through intermolecular [2+2]-photocycloaddition, a key step in the synthesis of 4-substituted 2-(pyrrolidine-3-yl)acetic acid derivatives (Petz et al., 2019). Similarly, pyrrolidines, a class to which this compound belongs, have shown significant biological effects, leading to their application in medicine and industry as dyes or agrochemical substances (Żmigrodzka et al., 2022).
Chemical Properties and Reactions
3-Ylidene-1-pyrrolines, a class related to 3-(Pyrrolidin-1-yl)cyclobutanamine dihydrochloride, are five-membered cyclic imines with reactive sites that make them suitable precursors for various pyrrolidine derivatives and complex polyheterocyclic molecules. These compounds have unique reactive sites that render them important for chemical synthesis and modifications (Gazizov et al., 2020).
Methodologies in Compound Synthesis
In a study exploring a novel method for the synthesis of 3-(pyrrolidin-1-yl)piperidine, a compound closely related to 3-(Pyrrolidin-1-yl)cyclobutanamine dihydrochloride, researchers proposed a methodology based on the exhaustive catalytic hydrogenation, highlighting the compound's significance in medicinal chemistry (Smaliy et al., 2011).
Applications in Cycloaddition Reactions
Cycloaddition reactions are pivotal in the synthesis of complex compounds, where azomethine ylides derived from pyrrolidine are commonly used for the synthesis of the pyrrolidine scaffold. This showcases the versatility of pyrrolidine-based compounds in creating diverse and complex molecular structures (Narayan et al., 2014).
properties
IUPAC Name |
3-pyrrolidin-1-ylcyclobutan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c9-7-5-8(6-7)10-3-1-2-4-10;;/h7-8H,1-6,9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTDYYDVVAQCNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CC(C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrrolidin-1-yl)cyclobutanamine dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

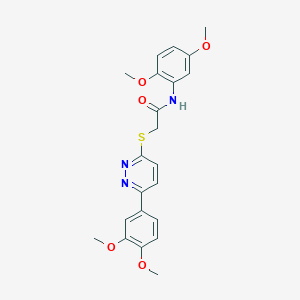
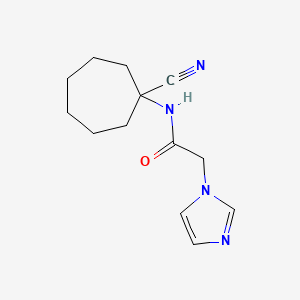
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2606461.png)
![Tert-butyl 7-[(2-chloroacetyl)amino]-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate](/img/structure/B2606469.png)
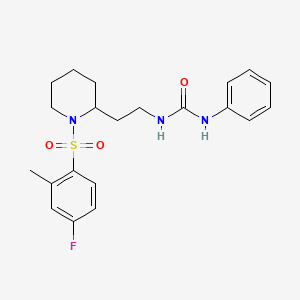
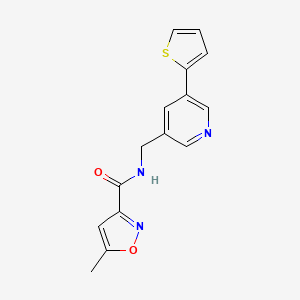
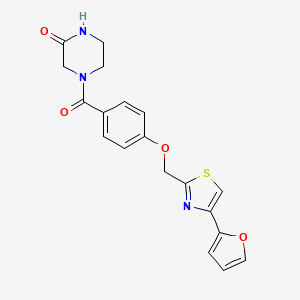
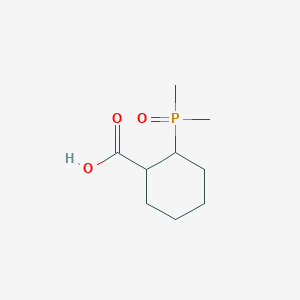
![methyl 4-(2-(3-ethyl-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2606475.png)
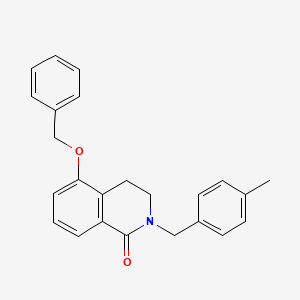
![N-(2-methoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2606477.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-methylbenzamide hydrochloride](/img/structure/B2606478.png)
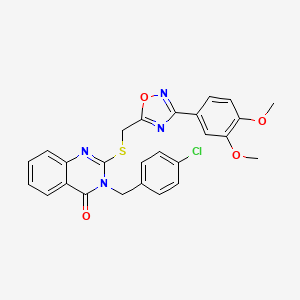
![3-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]benzoic acid](/img/structure/B2606482.png)